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Compound of Interest

Compound Name: BAY-0069

Cat. No.: B4937175

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the structural characteristics, mechanism of action,
and experimental evaluation of BAY-0069, a potent and selective covalent inverse agonist of
the Peroxisome Proliferator-Activated Receptor-y (PPARY).

Core Structural and Chemical Features

BAY-0069 is a novel small molecule identified as a covalent inverse agonist of PPARYy. Its
chemical structure is characterized by a 2-bromo-5-nitrobenzamide core linked to a 2-(4-
ethylphenyl)benzo[d]oxazole moiety. This specific arrangement allows for covalent modification
of a cysteine residue within the PPARYy ligand-binding domain, leading to its unique
pharmacological profile.
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Parameter Value Reference
2-bromo-N-(2-(4-

IUPAC Name ethylphenyl)benzo[d]oxazol-5- [1]
yI)-5-nitrobenzamide

CAS Number 420826-65-9 [1]

Molecular Formula C22H16BrN304 [2]

Molecular Weight 466.28 g/mol [2]
O=C(NC1=CC=C(0OC(C2=CC=
C(CC)C=C2)=N3)C3=C1)C4=

SMILES [3]

CC(--INVALID-LINK--
=0)=CC=C4Br

Quantitative Biological Data

BAY-0069 exhibits high potency and efficacy as a PPARYy inverse agonist, as demonstrated in

various biochemical and cellular assays.

Table 2.1: In Vitro Potency

Assay Target IC50 Reference
Cellular Reporter
PPARy 0.22 nM [2]
Assay
Biochemical Assay Human PPARy 6.3 nM
Biochemical Assay Mouse PPARy 24 nM
Cell Line Assay Effect Reference

UM-UC-9 (Bladder

Antiproliferative

Proliferation Assay

Cancer)

effects

[4]
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Mechanism of Action: PPARYy Inverse Agonism

Peroxisome Proliferator-Activated Receptor-y (PPARY) is a ligand-activated nuclear receptor
that, upon binding to an agonist, heterodimerizes with the Retinoid X Receptor (RXR). This
complex then recruits coactivator proteins and binds to Peroxisome Proliferator Response
Elements (PPREs) on DNA, initiating the transcription of target genes involved in metabolic

regulation and cell differentiation.

In contrast, an inverse agonist like BAY-0069 binds to PPARy and induces a conformational
change that promotes the recruitment of corepressor proteins (e.g., NCOR1, NCOR2) instead
of coactivators.[4][5] This results in the repression of target gene transcription. BAY-0069's
covalent binding mechanism likely ensures a sustained repressive effect.
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Figure 1. PPARYy Signaling Modulation by Agonists vs. Inverse Agonists.
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E

xperimental Protocols

The characterization of BAY-0069 involves a series of specialized biochemical and cellular

as

S

says.

ynthesis of BAY-0069

The synthesis of BAY-0069 is achieved through a multi-step process. A key step involves the

reaction of the appropriate aniline with the aryl chloride of the corresponding covalent warhead.

[5]

P

Step 1: Aniline Synthesis: The necessary aniline precursor is synthesized, which may involve
the reduction of a corresponding nitro-arene under SnCI2 conditions or a Buchwald—Hartwig
coupling of an aryl-bromide with tert-butyl carbamate, followed by Boc deprotection.

Step 2: Coupling Reaction: The synthesized aniline is then reacted with the aryl chloride of
the covalent warhead (e.g., 2-bromo-5-nitrobenzoyl chloride) to form the final benzamide
product, BAY-0069.

Step 3: Purification: The final compound is purified using standard techniques such as flash
chromatography.

PARY:NCOR2 TR-FRET Corepressor Recruitment

Assay

This assay quantifies the ability of BAY-0069 to promote the interaction between the PPARy

lig

and-binding domain (LBD) and a corepressor peptide.

Principle: The assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-
FRET).[6][7] A terbium-labeled anti-GST antibody serves as the donor, binding to a GST-
tagged PPARy-LBD. A fluorescein-labeled peptide from the corepressor NCOR?2 acts as the
acceptor.[4] When BAY-0069 induces the binding of the NCOR2 peptide to the PPARY-LBD,
the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET
signal.

Protocol Outline:
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o Add GST-PPARy-LBD to a multi-well plate.
o Add serial dilutions of BAY-0069 or control compounds.

o Add a mixture of the fluorescein-NCOR2 peptide and the terbium-labeled anti-GST
antibody.

o Incubate at room temperature to allow for binding equilibrium.

o Measure the TR-FRET signal (ratio of 520 nm acceptor emission to 495 nm donor
emission) using a suitable plate reader.

o Calculate EC50 values from the dose-response curve.

UM-UC-9 Cell Proliferation Assay

This assay assesses the antiproliferative effects of BAY-0069 on a PPARy-amplified bladder
cancer cell line.

e Cell Line: UM-UC-9, a human transitional cell carcinoma of the bladder cell line.[8][9]
e Protocol Outline:

o Seed UM-UC-9 cells in 96-well plates at a predetermined density (e.g., 1,000-5,000
cells/well).

o Allow cells to adhere for 24 hours.
o Treat cells with a serial dilution of BAY-0069 or vehicle control (DMSO).
o Incubate for a defined period (e.g., 72 hours to 7 days).

o Assess cell viability/proliferation using a standard method such as the MTT assay or a
luminescent-based assay (e.g., CellTiter-Glo®).

o Measure absorbance or luminescence and calculate the IC50 value from the dose-
response curve.
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Experimental and Logical Workflows

The discovery and characterization of a covalent inverse agonist like BAY-0069 follow a
structured workflow.
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Figure 2. Discovery Workflow for Covalent PPARYy Inverse Agonists.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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